Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Description
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a halogenated β-diketo ester characterized by a 2,6-dichloro-3-fluorophenyl substituent and a methyl ester group. methyl) .
Properties
IUPAC Name |
methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBQUCFNVJIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Dicarbonyl Ester Cyclocondensation
Method Overview:
This approach involves the initial formation of a dicarbonyl ester intermediate through the esterification of diethyl oxalate with suitable nucleophiles, followed by cyclocondensation with aromatic hydrazines or amines to generate the desired phenyl-substituted dioxobutanoate.
- Starting Material: Diethyl oxalate
- Reagents: Sodium ethoxide (NaOEt), aromatic hydrazines or amines, and appropriate aromatic aldehydes or phenyl derivatives.
- Reaction Conditions:
- Esterification: Diethyl oxalate reacts with nucleophiles in the presence of sodium ethoxide under reflux to form ethyl 2,4-dioxobutanoate derivatives.
- Cyclocondensation: The ethyl 2,4-dioxobutanoate undergoes cyclocondensation with phenyl hydrazine or analogous amines under reflux in acetic acid or ethanol, leading to heterocyclic intermediates such as pyrazoles or oxadiazoles, which are precursors to the target compound.
- The IR spectrum of the intermediate shows characteristic carbonyl absorption at approximately 1733 cm$$^{-1}$$, indicating successful formation of the dioxobutanoate core.
- NMR data display triplet and singlet signals consistent with ethyl ester groups and aromatic substituents, confirming the structure.
Functionalization of Aromatic Ring via Nucleophilic Substitution and Cyclization
Method Overview:
The aromatic ring, bearing halogen substituents (chlorines and fluorine), can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, followed by cyclization to incorporate heterocyclic moieties.
- Preparation of Halogenated Aromatic Precursors:
- Synthesis of 2,6-dichloro-3-fluorophenyl derivatives via halogenation of phenyl precursors using chlorine and fluorine sources under controlled conditions.
- For example, chlorination of 3-fluoroaniline derivatives or phenols under electrophilic aromatic substitution conditions.
Coupling with Dicarbonyl Intermediates:
- The halogenated aromatic compounds are reacted with nucleophiles such as phenyl hydrazine or amino derivatives in polar solvents like ethanol or acetic acid, facilitating nucleophilic substitution at the halogen sites.
Cyclization to Form Heterocycles:
- The substituted intermediates undergo cyclization under reflux or heating with agents like phosphorus oxychloride or acetic anhydride to form heterocyclic rings such as oxadiazoles or pyrazoles, which are key intermediates toward the target compound.
- The substitution reactions are typically performed at elevated temperatures (around 160–170°C) in sand baths or sealed vessels, with yields often exceeding 70%.
- Recrystallization from ethanol or DMF ensures purity and facilitates characterization.
- IR spectra showing characteristic carbonyl and heterocyclic bands.
- NMR spectra confirming aromatic and heterocyclic proton environments.
Use of Activated Esters and Coupling Reagents for Esterification
Method Overview:
Activation of methyl or ethyl esters of dicarbonyl compounds with coupling reagents enables efficient ester formation and subsequent heterocycle synthesis.
- Activation Step:
- Methyl or ethyl esters of 2,4-dioxobutanoate are activated using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBT (hydroxybenzotriazole).
- This activation facilitates nucleophilic attack by amines or hydrazines.
Coupling with Aromatic Amines:
- The activated ester reacts with aromatic amines or hydrazines under mild conditions (room temperature to 60°C), forming amide or hydrazide linkages that serve as precursors for heterocyclic ring closure.
Cyclization to Form Target Compound:
- The intermediates are heated with cyclizing agents such as phosphorus oxychloride or acetic anhydride to induce ring formation, yielding the desired dioxobutanoate derivatives.
- Yields of intermediate compounds range from 75% to 85%.
- IR and NMR spectra confirm the formation of the ester and heterocyclic structures.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Dicarbonyl ester cyclocondensation | Diethyl oxalate, hydrazines | Reflux in acetic acid or ethanol | 70–85% | Forms core heterocyclic intermediates |
| Nucleophilic aromatic substitution | Halogenated phenyl derivatives, amines | 160–170°C, sealed vessels | 70–80% | Functionalizes aromatic ring |
| Activation with coupling reagents | Methyl/ethyl esters, EDCI/HOBT | Room temp to 60°C | 75–85% | Facilitates esterification and ring closure |
Additional Considerations and Optimization Strategies
- Choice of Solvent: Ethanol, acetic acid, or DMF are preferred for their polarity and ability to dissolve reactants.
- Temperature Control: Elevated temperatures (around 160–170°C) are often necessary for SNAr and cyclization steps.
- Purification: Recrystallization from ethanol or DMF ensures high purity of intermediates and final products.
- Yield Optimization: Use of excess nucleophiles or coupling reagents can improve yields, alongside careful control of reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus strains, indicating its effectiveness against multidrug-resistant bacteria .
Table 1: Antimicrobial Activity of Methyl 4-(2,6-Dichloro-3-Fluorophenyl)-2,4-Dioxobutanoate
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA ATCC 29213 | 0.25 - 64 |
| Vancomycin-resistant S. aureus | 0.25 - 0.5 |
Case Study: Efficacy Against MRSA
In a comparative study, this compound was assessed alongside standard antibiotics like vancomycin. The results indicated that this compound exhibited bactericidal activity comparable to vancomycin at higher concentrations, making it a promising candidate for further development as an anti-staphylococcal therapeutic .
Agrochemical Applications
The compound has also been investigated for its potential use in agriculture as a pesticide or herbicide. Its structural characteristics suggest it may interact with biological systems in pests and plants, leading to effective pest control mechanisms.
Table 2: Potential Agrochemical Applications
| Application Type | Potential Benefits |
|---|---|
| Pesticide | Targeted action against specific pests |
| Herbicide | Effective weed control |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications in the chlorinated phenyl group can significantly influence its biological activity.
Case Study: SAR Analysis
A series of derivatives were synthesized by altering the halogen substituents on the phenyl ring. These studies revealed that certain modifications enhanced antimicrobial potency while reducing cytotoxicity against mammalian cells .
Mechanism of Action
The mechanism of action of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical product derived from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural similarities, substituent variations, and available
Ethyl 4-(2,6-Dichloro-3-Fluorophenyl)-2,4-Dioxobutanoate
- Molecular Formula : C₁₂H₉Cl₂FO₄
- Molecular Weight : 307.10 g/mol
- Key Features : Ethyl ester group, 2,4-dioxo configuration, and 3-fluoro substitution on the phenyl ring.
- Commercial Availability : 5 suppliers listed .
Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Key Features : Lacks fluorine and has a single 3-oxo group instead of 2,4-dioxo.
- InChIKey : AVYVYBSVLSCWTE-UHFFFAOYSA-N .
- Impact of Substituents : Absence of fluorine reduces electron-withdrawing effects, while the 3-oxo group simplifies the β-keto ester structure, likely decreasing reactivity in nucleophilic additions.
Ethyl 4-(2,6-Dichloro-5-Fluoropyridin-3-yl)-3-Oxobutanoate
- Molecular Formula: C₁₁H₉Cl₂FNO₃
- Key Features : Pyridine ring replaces phenyl, with fluorine at position 4.
- Commercial Availability : 6 suppliers .
- The 3-oxo configuration further differentiates it from the 2,4-dioxo compounds.
4-(2-Amino-3-Hydroxyphenyl)-2,4-Dioxobutanoic Acid
- Molecular Formula: C₁₀H₉NO₄
- Key Features: Amino and hydroxyl groups on the phenyl ring, carboxylic acid instead of ester.
- Biological Relevance : Involved in tryptophan metabolism, contrasting sharply with synthetic halogenated analogs .
Comparative Data Table
*Note: Data for the methyl ester are inferred from ethyl analogs.
Key Findings and Implications
This could influence purification methods and pharmacokinetic profiles .
Substituent Effects :
- Fluorine at position 3 (phenyl) enhances electron withdrawal, stabilizing the β-diketo moiety and increasing acidity of α-hydrogens.
- Pyridine-containing analogs (e.g., CAS 866143-59-1) may exhibit distinct binding interactions due to nitrogen’s electronegativity .
Commercial Availability : Ethyl derivatives are more widely available (4–6 suppliers), suggesting greater research or industrial interest compared to methyl variants .
Metabolic Analogs: Compounds like 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid highlight divergent applications, emphasizing the role of functional groups in biological vs. synthetic contexts .
Biological Activity
Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10Cl2F O4
- Molecular Weight : 305.11 g/mol
- CAS Number : 1182709-86-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer progression and inflammation.
Biological Activity
-
Antitumor Activity :
- Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.
- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human lung cancer cells (A549) and breast cancer cells (MCF-7) .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types.
- Research Findings : A study revealed that this compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
-
Antimicrobial Activity :
- Preliminary tests have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness against drug-resistant bacteria positions it as a candidate for further development in antimicrobial therapies.
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via transesterification or condensation of 1,3-diketoesters with appropriately substituted aromatic precursors. For example, analogous routes involve reacting methyl/ethyl 4-substituted benzofuran-2-yl-2,4-dioxobutanoate with phenyl hydrazine to form pyrazole derivatives . Optimization includes controlling temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for diketoester to hydrazine). Catalytic acids (e.g., acetic acid) may enhance cyclization efficiency. Purity is improved via recrystallization from ethanol/water mixtures.
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- 1H/13C NMR : The 2,6-dichloro-3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for meta-Cl and para-F substituents). The dioxobutanoate moiety exhibits carbonyl signals at δ ~170–175 ppm (13C) and α-proton singlets at δ ~3.8–4.2 ppm (1H) .
- IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 335.16 (C₁₂H₁₀Cl₂FO₄) with fragments corresponding to dichlorofluorophenyl (base peak) and methyl ester cleavage .
Advanced: How do electronic effects of the 2,6-dichloro-3-fluorophenyl substituent influence the compound's reactivity in nucleophilic additions?
Methodological Answer:
The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. The ortho-Cl groups induce steric hindrance, while the para-F directs reactivity to the meta position. Computational studies (DFT) reveal reduced electron density at the carbonyl carbons, increasing susceptibility to nucleophilic additions at the β-diketone moiety. Solvent effects (polar aprotic vs. protic) further modulate reactivity .
Advanced: How can contradictions in crystallographic data versus computational modeling be resolved for accurate structural determination?
Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond lengths or angles) and DFT-optimized structures often arise from crystal packing forces or solvent interactions. To resolve:
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice .
Compare gas-phase DFT (B3LYP/6-311+G(d,p)) with solvent-corrected models (PCM or SMD).
Validate using spectroscopic data (e.g., NOESY for spatial proximity) .
Basic: What in vitro biological screening protocols are suitable for assessing this compound's bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans) at concentrations 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Test against aminotransferases (e.g., EC 2.6.1.63) via UV-Vis monitoring of kynurenate formation at 330 nm .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).
Advanced: What enzymatic interactions are possible for this compound, particularly with aminotransferases, and how can binding affinities be quantified?
Methodological Answer:
The compound may act as a substrate or inhibitor for kynurenine aminotransferase (EC 2.6.1.7) due to structural similarity to 4-(2-aminophenyl)-2,4-dioxobutanoate, a known intermediate in tryptophan metabolism .
- Binding Affinity : Use surface plasmon resonance (SPR) with immobilized enzyme (KD calculation via steady-state analysis).
- Kinetic Studies : Monitor reaction rates (UV-Vis at 330 nm) under varying substrate concentrations. Fit data to Michaelis-Menten or competitive inhibition models.
- Docking Simulations : AutoDock Vina with enzyme crystal structures (PDB: 3E6M) to predict binding poses and interaction energies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
